N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propionamide
説明
N-(2-(4-Methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propionamide is a triazole derivative featuring a 1,2,4-triazole core substituted with a methyl group at position 4, an oxo group at position 5, and a thiophen-2-yl moiety at position 3. The ethyl linker at position 1 is functionalized with a propionamide group. The thiophene ring may enhance lipophilicity and π-π stacking interactions, while the propionamide group could influence solubility and hydrogen-bonding capacity. Crystallographic tools like SHELXL () and ORTEP-3 () are critical for elucidating such compounds' conformational and intermolecular interaction patterns.
特性
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-3-10(17)13-6-7-16-12(18)15(2)11(14-16)9-5-4-8-19-9/h4-5,8H,3,6-7H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOHUXGNVRILFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCN1C(=O)N(C(=N1)C2=CC=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table highlights key structural differences and inferred properties of the target compound and its analogues:
Key Observations
Triazole Core Modifications :
- The target compound’s 4-methyl and 3-thiophen-2-yl substituents contrast with Orludodstatum’s 4-ethyl and 3-hydroxymethyl groups. Methyl and thiophene may enhance metabolic stability compared to ethyl and hydroxymethyl, which could increase solubility but reduce membrane permeability .
- Sulfentrazone’s 4-difluoromethyl group likely augments herbicidal activity via electronegative interactions, whereas the target’s thiophene may favor aromatic stacking in biological targets .
- Propionamide (target) vs. benzamide (Orludodstatum): The shorter aliphatic chain in propionamide may reduce steric hindrance, favoring binding to compact active sites .
- Hydrogen-Bonding Patterns: The triazole’s oxo group and amide nitrogen are strong hydrogen-bond acceptors/donors, critical for molecular recognition. Etter’s graph-set analysis () predicts that such motifs form stable supramolecular architectures (e.g., dimers or chains) in crystalline states .
Research Findings and Implications
- Thiophene-containing analogues () are frequently explored for CNS targets due to their blood-brain barrier permeability .
- Synthetic and Analytical Considerations : Cyclization reactions (e.g., Huisgen cycloaddition) are plausible routes for triazole synthesis. Crystallographic refinement via SHELXL () would be essential for confirming stereochemistry and intermolecular interactions.
- Physicochemical Properties : The thiophene moiety likely increases logP compared to phenyl analogues, impacting bioavailability. The propionamide’s balance between hydrophilicity and lipophilicity may optimize oral absorption.
Q & A
Q. Q1: What are the critical parameters for optimizing the synthesis of this compound?
A1: Key parameters include reaction temperature (80–120°C), solvent choice (ethanol, DMF, or acetic acid), and reaction time (2–6 hours). For example, refluxing in ethanol with Na₂CO₃ as a base (similar to thiophene-containing analogs in and ) can improve yield. Purification via recrystallization (using DMF:EtOH mixtures) and characterization via ¹H/¹³C NMR and IR are essential to confirm structural integrity .
Advanced Synthesis Challenges
Q. Q2: How can regioselectivity issues during triazole ring formation be addressed?
A2: Regioselectivity in 1,2,4-triazole synthesis often depends on substituent electronic effects. Use directing groups (e.g., thiophen-2-yl) to favor substitution at the C3 position. Hydrazonyl chlorides ( ) or controlled stoichiometry of reactants (e.g., 1:1 molar ratio of thiophene derivatives to nitriles) can mitigate competing pathways. Monitor intermediates via TLC and adjust reaction pH to stabilize desired intermediates .
Basic Structural Characterization
Q. Q3: Which analytical techniques are most reliable for confirming the compound’s structure?
A3: Use a combination of ¹H NMR (to verify thiophene protons at δ 7.2–7.8 ppm and triazole CH₂ groups at δ 3.5–4.2 ppm), ¹³C NMR (to confirm carbonyl signals at ~170 ppm), and IR (C=O stretch at ~1650 cm⁻¹). HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
Advanced Spectral Analysis
Q. Q4: How can overlapping NMR signals in the propionamide moiety be resolved?
A4: Employ 2D NMR techniques (e.g., HSQC, HMBC) to distinguish adjacent CH₂ groups in the ethyl-propionamide chain. For example, HMBC correlations between the triazole N-CH₂ and the propionamide carbonyl can resolve ambiguities. Variable-temperature NMR (e.g., 25–60°C) may also reduce signal broadening caused by conformational exchange .
Basic Bioactivity Assays
Q. Q5: What in vitro assays are suitable for preliminary bioactivity screening?
A5: Prioritize enzyme inhibition assays (e.g., cyclooxygenase or kinase targets due to the triazole-thiophene scaffold’s prevalence in inhibitors). Use cell viability assays (MTT or resazurin) at concentrations of 1–100 μM. Include positive controls (e.g., celecoxib for COX-2) and validate results with dose-response curves .
Advanced Mechanistic Studies
Q. Q6: How can the mechanism of action for observed bioactivity be elucidated?
A6: Perform molecular docking (using AutoDock Vina) to predict binding to targets like COX-2 or EGFR. Validate with SPR (surface plasmon resonance) to measure binding affinity (KD). Knockdown studies (siRNA) or competitive binding assays with known inhibitors can confirm target engagement .
Data Contradictions & Validation
Q. Q7: How should conflicting spectral data between batches be resolved?
A7: Re-examine synthesis conditions (e.g., trace moisture or oxygen sensitivity) and confirm reagent purity. Compare with literature data for analogous compounds (e.g., thiophene-triazole derivatives in and ). Use high-resolution mass spectrometry (HRMS) to rule out isotopic or adduct interference .
Computational Modeling
Q. Q8: What computational methods are effective for predicting reactivity?
A8: Density Functional Theory (DFT) at the B3LYP/6-31G* level can model electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations (AMBER or GROMACS) assess conformational stability in solvated systems .
Stability & Degradation
Q. Q9: How can hydrolytic degradation pathways be minimized during storage?
A9: Store lyophilized samples at -20°C under inert gas (N₂ or Ar). Avoid aqueous buffers; use DMSO for stock solutions. Monitor degradation via UPLC-MS every 6 months. Stabilizers like trehalose (1% w/v) can reduce hydrolysis of the propionamide group .
Advanced Stability Profiling
Q. Q10: What accelerated stability studies are recommended for long-term storage?
A10: Conduct stress testing at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Analyze degradation products via LC-MSⁿ and compare with forced degradation samples (acid/base/oxidative conditions). Use Arrhenius modeling to extrapolate shelf life .
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